N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
説明
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQVCCACRXRLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 3-fluorophenyl group , a pyrimidinyl moiety , and a piperidinyl substituent . These structural components are crucial for its biological interactions and pharmacological profile. The molecular formula is with a molecular weight of 358.4 g/mol.
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide interacts with various biological targets, primarily through modulation of receptor activity. The fluorophenyl group enhances binding affinity, while the piperidine and pyrimidine moieties contribute to selectivity and potency. The compound may act as either an agonist or antagonist depending on the specific receptor or enzyme involved, influencing multiple signaling pathways related to neurological conditions such as anxiety and depression.
1. Neurological Effects
Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to modulate neurotransmitter systems, potentially leading to anxiolytic and antidepressant-like effects in animal models. The interaction with receptors such as GABA and serotonin receptors suggests a multifaceted approach to treating mood disorders .
2. Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties, although further investigation is required to establish efficacy against specific pathogens. The compound's ability to inhibit bacterial growth could be attributed to its structural characteristics that facilitate interaction with microbial targets.
Case Studies
Case Study 1: Anxiolytic Effects
In a study involving rodent models, N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide was administered to evaluate its impact on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial activity of the compound against various bacterial strains. The results showed promising inhibition zones, particularly against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide | Similar pyrimidine and piperidine structures | Different substituent on the phenyl group |
| N-(3-fluorophenyl)-2-{3-[7-(3-hydroxypropoxy)-quinazolin-4-yloxy]}acetamide | Contains a quinazoline moiety | Focused on different receptor interactions |
| 2-(6-Chloro-N-[3-fluorophenyl]-acetamide) | Chlorinated analog with acetamide functionality | Variability in halogen substitution affecting activity |
This table highlights how variations in substituents can significantly alter biological activity and binding affinity, emphasizing the distinct pharmacological profile of N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide.
類似化合物との比較
Structural and Physicochemical Comparisons
Substituent Position on Phenyl Group: Fluorine at position 3 (target compound) vs. Bromine () and chlorine () substitutions increase molecular weight and may enhance hydrophobic interactions but reduce solubility .
Heterocyclic Modifications: Piperidine vs. pyrrolidine (): The six-membered piperidine ring in the target compound provides greater conformational flexibility compared to the five-membered pyrrolidine, which may affect binding pocket accommodation . Methyl position on piperidine: 3-methyl (target) vs.
Molecular Weight and Lipophilicity :
Implications for Structure-Activity Relationships (SAR)
- Fluorine Position : Fluorine at position 3 (meta) may optimize hydrogen bonding or dipole interactions in target proteins compared to ortho or para positions .
- Piperidine Substitution : 3-methylpiperidin-1-yl (target) balances steric hindrance and flexibility, whereas 4-methylpiperidin-1-yl () or phenylpiperazine () could either enhance or disrupt binding depending on the target’s active site geometry .
- Phenyl Ring Modifications : Chloro or bromo substituents () may improve potency in hydrophobic environments but could reduce solubility, necessitating formulation optimization .
Q & A
Basic Research Questions
Q. What are the key analytical methods to confirm the structure and purity of N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the fluorophenyl group, pyrimidine ring, and piperidine substituents. For example, the pyrimidine ring protons typically resonate between δ 6.8–8.6 ppm, while the piperidine methyl groups appear as singlets near δ 1.2–1.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A retention time comparison with standards ensures minimal impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak matching the molecular weight (~387.4 g/mol) .
Q. How can researchers design a synthetic route for this compound, considering its structural complexity?
- Methodological Answer :
- Stepwise Synthesis :
Core Pyrimidine Formation : React 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-ol with chloroacetyl chloride to introduce the acetamide linker .
Coupling Reaction : Attach the 3-fluorophenyl group via nucleophilic substitution under basic conditions (e.g., KCO in DMF at 80°C) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/methanol mixtures) to improve yield .
Q. What are the primary challenges in characterizing its solubility and stability for biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Conduct accelerated degradation tests under varying pH (1–10) and temperatures (4°C, 25°C, 37°C). Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrimidine (e.g., replace 3-methylpiperidin-1-yl with 4-methylpiperidin-1-yl) or fluorophenyl group (e.g., introduce chloro or methoxy groups) .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC values to establish SAR trends .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to active sites .
Q. What experimental approaches resolve contradictions in reported bioactivity data across similar compounds?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays). Control for batch-to-batch variability in compound purity .
- Meta-Analysis : Compare bioactivity datasets from PubChem and ChEMBL. Apply statistical tools (e.g., ANOVA) to identify outliers .
Q. How can X-ray crystallography elucidate its binding mode with biological targets?
- Methodological Answer :
- Crystallization : Co-crystallize the compound with purified target proteins (e.g., kinases) using hanging-drop vapor diffusion. Optimize conditions with PEG 3350 as a precipitant .
- Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution data. Refine structures with SHELXL, focusing on hydrogen bonding between the acetamide linker and catalytic lysine residues .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
